molecular formula C18H18ClNO3S B055131 (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate CAS No. 159878-01-0

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

Cat. No.: B055131
CAS No.: 159878-01-0
M. Wt: 363.9 g/mol
InChI Key: GHOXYLYITXKSDS-INIZCTEOSA-N
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Description

(-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of benzyl chloride and is used in a variety of organic chemistry processes. In addition to its use in organic chemistry, (-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) has also been used in biological research and in the development of certain drugs.

Scientific Research Applications

  • Antimitotic Agents : The study by Temple and Rener (1992) discusses the synthesis of chiral isomers of ethyl carbamates, including the S- and R-isomers. These isomers are active in several biological systems, with the S-isomer being more potent. This implies potential antimitotic applications for related carbamate compounds (Temple & Rener, 1992).

  • AChE/BChE Inhibition : A study by Bąk et al. (2019) on novel benzene-based carbamates revealed their potential to inhibit acetyl- and butyrylcholinesterase enzymes, suggesting applications in treating neurodegenerative diseases like Alzheimer's (Bąk et al., 2019).

  • Hydrogen Bond Interplay in Carbamates : Das et al. (2016) synthesized carbamate derivatives and analyzed their structures using X-ray diffraction. The study highlighted the role of hydrogen bonds in the three-dimensional architecture of these compounds, which could be relevant in designing new drugs or materials (Das et al., 2016).

  • QSAR Studies of Organosilicon(IV) Complexes : Research by Devi et al. (2015) explored organosilicon(IV) complexes derived from Schiff base ligands, showing their antibacterial and antifungal activities. Quantitative structure-activity relationship (QSAR) analyses provided insights into the biological activity of these compounds, indicating applications in antimicrobial treatments (Devi et al., 2015).

  • Catalysis and Synthesis Applications : Storgaard and Ellman (2009) demonstrated the use of carbamate compounds in catalysis, particularly in rhodium-catalyzed enantioselective additions. This indicates potential applications in synthetic chemistry and pharmaceuticals (Storgaard & Ellman, 2009).

  • Fungicidal Activities : Tian et al. (2022) isolated carbamate diastereomers and evaluated their fungicidal activities. The results indicated significant activity against Phytophthora capsici, suggesting applications in agriculture and plant protection (Tian et al., 2022).

  • Anti-inflammatory Pharmaceuticals : Kodela et al. (2012) synthesized NOSH compounds, hybrids of aspirin with nitric oxide and hydrogen sulfide-releasing moieties, showing promising anti-inflammatory properties. This indicates potential applications in developing new anti-inflammatory drugs (Kodela et al., 2012).

Mechanism of Action

Target of Action

The primary target of Z-D-Phe Chloromethyl Ketone is Proteinase K , a broad-spectrum serine protease . It also targets Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . These enzymes play crucial roles in various biological processes, including cell death or apoptosis .

Mode of Action

Z-D-Phe Chloromethyl Ketone interacts with its targets by forming a stable complex through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction results in the inhibition of the enzymatic activity of Proteinase K and Granzyme B .

Biochemical Pathways

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone affects several biochemical pathways. For instance, the inhibition of Granzyme B can impact the apoptosis pathway, as Granzyme B is known to cleave several procaspases to activate the corresponding caspase . This can lead to a decrease in cell death or apoptosis .

Result of Action

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone can lead to a decrease in the enzymatic activity of these proteins, thereby reducing cell death or apoptosis . Additionally, Z-D-Phe Chloromethyl Ketone has been shown to inhibit the protein-protein interaction between p53 and MDM2 in U2OS osteosarcoma cells .

Action Environment

The action, efficacy, and stability of Z-D-Phe Chloromethyl Ketone can be influenced by various environmental factors. For instance, the compound is reported to be stable at room temperature for one year in a desiccator . The storage temperature is recommended to be -20°c for long-term stability . The pH of the environment can also affect the solubility and therefore the bioavailability of the compound .

Properties

IUPAC Name

benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXYLYITXKSDS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445236
Record name Z-D-Phe chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159878-01-0
Record name Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159878-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-D-Phe chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
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